molecular formula C9H9NO2 B1610965 3,5-ジヒドロベンゾ[e][1,4]オキサゼピン-2(1H)-オン CAS No. 3693-08-1

3,5-ジヒドロベンゾ[e][1,4]オキサゼピン-2(1H)-オン

カタログ番号: B1610965
CAS番号: 3693-08-1
分子量: 163.17 g/mol
InChIキー: PBQINQSJWPGZAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a novel heterocyclic compound that has been studied extensively in recent years. It has been found to have a wide range of applications in both organic and medicinal chemistry. This compound has been used as a building block for the synthesis of a variety of heterocyclic compounds, as well as for the development of new drug molecules. In addition, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one has been found to have potential as a therapeutic agent for a variety of diseases.

科学的研究の応用

ベンゾ縮合N-ヘテロ環の合成

この化合物は、新規ベンゾ縮合N-ヘテロ環の合成における前駆体として役立ちます。 これらのヘテロ環は、医薬品から材料科学まで、さまざまな用途を持っています 。このプロセスは、N-アリール化反応に続き、化学的および位置選択的な分子内ラクトン化またはアシル化を行い、潜在的な治療効果を持つ化合物を生成します。

プロゲステロン受容体モジュレーター

“1,5-ジヒドロ-ベンゾ[e][1,4]オキサゼピン-2-オン”誘導体は、プロゲステロン受容体の非ステロイド系モジュレーターとして同定されています 。これらの化合物は、診断薬として有望であり、特定のがんや生殖器疾患など、プロゲステロンに感受性のある状態に対する新しい治療法の開発につながる可能性があります。

有機発光ダイオード(OLED)

この化合物の誘導体は、OLED技術における潜在的な用途について調査されています。 焦点は、OLEDディスプレイのパフォーマンスとカラーレンジを向上させるために、電気化学的に安定した多色ドーパントを設計することです

抗がん剤

予備的な研究では、特定の誘導体がin vitroで急性骨髄性白血病(AML)細胞の分化を誘導することが示されています 。これは、従来の細胞傷害性化学療法を補完または置き換える可能性のある新しい抗がん療法の開発における潜在的な用途を示唆しています。

不斉合成

この化合物は、β-不飽和ケトンを酸化して不斉生成物を生成するための試薬として使用されてきました 。不斉合成は、キラル薬の製造において不可欠であり、キラル薬は、そのキラリティに応じて生物学的活性が大きく異なる可能性があります。

AMLの表現型スクリーニング

これは、さまざまなAML細胞株における分化を刺激する低分子を特定するための表現型スクリーニングで使用されてきました。 このアプローチは、AMLの治療のための新しい治療薬の発見につながる可能性があります

ベンゾキサゼピン誘導体の合成

“1,5-ジヒドロ-ベンゾ[e][1,4]オキサゼピン-2-オン”を用いた新規合成法により、希少なベンゾキサゼピン誘導体のクラスにアクセスできます。 これらの化合物は、医薬品化学および創薬における潜在的な用途を持っています

化学研究開発

最後に、この化合物は、さまざまな複雑な分子の合成のための化学研究開発において貴重な試薬です。 反応におけるその汎用性は、さまざまな用途のための新しい化学エンティティの開発における有用なツールとなります

生化学分析

Biochemical Properties

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial for modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can bind to specific protein receptors, altering their conformation and activity, which can have downstream effects on cellular signaling pathways .

Cellular Effects

The effects of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can activate or inhibit specific signaling cascades, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes related to oxidative stress, apoptosis, and inflammation, thereby impacting cellular homeostasis and function .

Molecular Mechanism

At the molecular level, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation . For example, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can inhibit the activity of certain kinases, thereby modulating phosphorylation events and altering cellular signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic regulators, leading to alterations in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

The temporal effects of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound exhibits good stability under physiological conditions, but its degradation can be influenced by factors such as pH, temperature, and the presence of reactive oxygen species . Long-term studies have shown that prolonged exposure to 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can lead to sustained changes in cellular metabolism and function, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one vary with different dosages . Low to moderate doses of this compound have been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dose optimization in potential therapeutic applications of this compound .

Metabolic Pathways

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the bioavailability and activity of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one, as well as its potential for drug-drug interactions .

Transport and Distribution

The transport and distribution of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette transporters, influencing its intracellular localization and accumulation . Additionally, binding proteins can sequester 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one in specific cellular compartments, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is critical for its activity and function . This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the subcellular distribution of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one, thereby modulating its activity .

特性

IUPAC Name

1,5-dihydro-4,1-benzoxazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-6-12-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQINQSJWPGZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579143
Record name 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3693-08-1
Record name 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1 g o-amino-benzyloxy acetic acid and 1.1 g dicyclohexyl carbodiimide were stirred in 15 ml refluxing methanol for 8 hours. The mixture was evaporated, and the residue was stirred with 50 ml acetone and filtered, whereafter the filtrate was evaporated to give the title compound. M.p. 160°-165° C.
Name
o-amino-benzyloxy acetic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-chloro-N-(2-hydroxymethyl-phenyl)acetamide (7.0 g, 35 mmol) in isopropyl alcohol (100 mL) was added 50% w/w sodium hydroxide aqueous solution (4 mL, 50 mmol). The mixture was stirred at rt overnight. The mixture was extracted with DCM (50 mL×2). The resulting solution was then washed with brine (50 mL×2) and dried over MgSO4. The solvent was evaporated to afford 1,5-dihydro-4,1-benzoxazepin-2-one as a brown solid in 65% yield (3.7 g). MS: 163.0 (M+H)+; tR=1.56 min (method 1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 2
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 3
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 4
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 5
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 6
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。